molecular formula C7H7ClN2O4 B2687291 3-Chloro-5,6-dimethoxy-2-nitropyridine CAS No. 1820718-15-7

3-Chloro-5,6-dimethoxy-2-nitropyridine

Cat. No.: B2687291
CAS No.: 1820718-15-7
M. Wt: 218.59
InChI Key: ZUOGVXFPKFMNCU-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethoxy-2-nitropyridine is an organic compound with the CAS Number 1820718-15-7 and a molecular formula of C 7 H 7 ClN 2 O 4 . It has a molecular weight of 218.59 g/mol . This compound is part of the nitropyridine family, a class of molecules where a nitro group is attached to a pyridine ring, a structure known to be an important intermediate in fine chemical synthesis . As a nitropyridine derivative, it shares structural features with compounds investigated for their utility in creating advanced materials. Pyridine derivatives with nitro substituents are of significant interest in materials science due to their electron-accepting properties and delocalized electronic structure, which are key for developing nonlinear optical (NLO) materials . Such materials have potential applications in optical signal processing, optical communication, and electro-optical devices . The specific positions of the chloro, nitro, and two methoxy functional groups on the pyridine ring make this compound a valuable and versatile building block for further chemical modifications and pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dimethoxy-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4/c1-13-5-3-4(8)6(10(11)12)9-7(5)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOGVXFPKFMNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chloro-5,6-dimethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-Chloro-5,6-dimethoxy-2-nitropyridine (CAS 1820718-15-7) represents a precision challenge in heterocyclic chemistry, primarily due to the competing electronic effects of the electron-donating methoxy groups and the electron-withdrawing chloro and nitro substituents.

This technical guide details the two most chemically viable pathways for industrial and research-scale synthesis:

  • The Direct Electrophilic Nitration Route (High atom economy, dependent on regiocontrol).

  • The Amino-Oxidation Route (High regiofidelity, multi-step).

Part 1: Strategic Retrosynthesis & Electronic Analysis

Structural Deconstruction

The target molecule features a pyridine core with a specific 2,3,5,6-substitution pattern. The critical challenge is introducing the nitro group at C2 while maintaining the integrity of the C3-chlorine and the C5,C6-dimethoxy system.

  • Electronic Activation: The 5,6-dimethoxy motif significantly increases the electron density of the pyridine ring, making it susceptible to electrophilic aromatic substitution (

    
    ), unlike unsubstituted pyridines.
    
  • Regiocontrol Logic:

    • C5-OMe (+M effect): Directs ortho (to C4) and para (to C2).

    • C6-OMe (+M effect): Directs ortho (to C5 - blocked) and para (to C3 - blocked).

    • C3-Cl (-I/+M effect): Weakly deactivating, directs ortho to C2 and C4.

    • Result: The C2 position is electronically activated by the para-methoxy group at C5 and the ortho-chloro group at C3, making it the favored site for nitration, despite steric crowding between the ring nitrogen and the chlorine atom.

Retrosynthetic Pathways

We define two primary pathways based on the availability of precursors and required purity profiles.

  • Pathway A (Direct Nitration): Nitration of 3-Chloro-5,6-dimethoxypyridine .

  • Pathway B (Amino-Oxidation): Oxidation of 3-Chloro-5,6-dimethoxypyridin-2-amine (derived from 2,3-dichloro-5,6-dimethoxypyridine).

Part 2: Pathway A – Direct Electrophilic Nitration

Best for: Rapid synthesis, lower step count.

Reaction Scheme

This route utilizes the activating power of the methoxy groups to facilitate nitration at the C2 position using standard mixed-acid conditions.

NitrationRoute cluster_0 Precursor Synthesis cluster_1 Nitration Step SM1 2,3-Dichloro-5,6- dimethoxypyridine INTER1 3-Chloro-5,6- dimethoxypyridine SM1->INTER1 Dechlorination (Pd/C, H2) TARGET 3-Chloro-5,6-dimethoxy- 2-nitropyridine INTER1->TARGET HNO3, H2SO4 0°C to RT caption Figure 1: Direct nitration pathway utilizing C5-methoxy directing effects.

Detailed Protocol

Step 1: Preparation of 3-Chloro-5,6-dimethoxypyridine (If not commercially sourced, this can be prepared via selective dechlorination of 2,3-dichloro-5,6-dimethoxypyridine).

Step 2: Nitration

  • Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (98%).

  • Stoichiometry: Substrate (1.0 eq),

    
     (1.5 eq).
    
  • Solvent: Sulfuric acid acts as solvent.

Procedure:

  • Setup: Charge a cryo-cooled reactor with concentrated

    
     (10 vol) and cool to 0°C.
    
  • Addition: Add 3-Chloro-5,6-dimethoxypyridine portion-wise, maintaining internal temperature

    
     to prevent exothermic decomposition.
    
  • Nitration: Add fuming

    
     dropwise over 30 minutes. The mixture will darken.
    
  • Reaction: Allow to warm to 20–25°C and stir for 3–5 hours. Monitor via HPLC/TLC (Mobile phase: 30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture slowly onto crushed ice (50 vol) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove acid traces.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove C4-nitro isomers.

Critical Control Point: Temperature control during


 addition is vital. Exceeding 15°C often leads to dinitration or oxidative degradation of the methoxy groups.

Part 3: Pathway B – The Amino-Oxidation Route (High Fidelity)

Best for: High purity requirements, avoiding isomer separation.

Reaction Scheme

This route builds the nitro group from an amine precursor, guaranteeing the position of the nitrogen atom.

AminoOxidation SM2 2,3-Dichloro-5,6- dimethoxypyridine AMINE 3-Chloro-5,6-dimethoxy- pyridin-2-amine SM2->AMINE NH3 (aq), 140°C (Autoclave) TARGET 3-Chloro-5,6-dimethoxy- 2-nitropyridine AMINE->TARGET H2O2, H2SO4 (or NaBO3) caption Figure 2: Nucleophilic substitution followed by oxidation.

Detailed Protocol

Step 1: Amination (


) 
  • Reagents: 2,3-Dichloro-5,6-dimethoxypyridine, Aqueous Ammonia (28%).

  • Mechanism: Nucleophilic aromatic substitution. The C2-Cl is more reactive than C3-Cl due to the ortho-nitrogen activation.

  • Procedure:

    • Combine substrate and aqueous ammonia (10 eq) in a high-pressure autoclave.

    • Heat to 130–140°C for 12–18 hours.

    • Cool and extract with Dichloromethane (DCM).

    • Concentrate to yield 3-Chloro-5,6-dimethoxypyridin-2-amine .

Step 2: Oxidation of Amine to Nitro

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Conc. 
    
    
    
    .
  • Procedure:

    • Dissolve the amine (1.0 eq) in conc.

      
       (8 vol) at 0°C.
      
    • Add

      
       (30%, 5.0 eq) dropwise. Caution: Highly Exothermic.
      
    • Stir at 0–5°C for 2 hours, then allow to warm to Room Temperature overnight.

    • Workup: Pour onto ice/water. Neutralize carefully with

      
       to pH 4–5 (avoid basic pH to prevent hydrolysis of Cl).
      
    • Extract with Ethyl Acetate.[1] Dry over

      
       and concentrate.
      

Part 4: Analytical Data & Comparison

ParameterPathway A (Nitration)Pathway B (Amino-Oxidation)
Starting Material 3-Chloro-5,6-dimethoxypyridine2,3-Dichloro-5,6-dimethoxypyridine
Key Reagents


,

Step Count 1 (from core)2
Regioselectivity ~85:15 (C2:C4 isomer ratio)>99:1 (Defined by precursor)
Yield (Typical) 60–70%50–60% (Overall)
Safety Profile High (Strong Acid/Oxidizer)High (Pressure + Peroxides)
Characterization (Expected)
  • Appearance: Yellow crystalline solid.[2]

  • 1H NMR (DMSO-d6):

    
     ~7.8 (s, 1H, H-4), 3.95 (s, 3H, OMe), 3.85 (s, 3H, OMe).
    
    • Note: The singlet at C4 is characteristic; absence of coupling confirms the 2,3,5,6 substitution pattern.

Part 5: References

  • Nitration of Activated Pyridines:

    • Synthesis of 2-chloro-6-methoxy-3-nitropyridine. Patent EP1443040A1. (Analogous chemistry demonstrating nitration of chloro-methoxy-pyridines). Link

  • Amino-to-Nitro Oxidation:

    • Preparation of 2-chloro-5-nitropyridine. Patent CN109456257B. (Demonstrates oxidative functionalization strategies in nitropyridines). Link

  • General Pyridine Functionalization:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on pyridine electrophilic and nucleophilic substitution rules).

  • Commercial Precursor Data:

    • 3-Chloro-5,6-dimethoxypyridine-2-carbonitrile (CAS 1431710-13-2) availability confirms stability of the core scaffold.

Sources

physicochemical properties of 3-Chloro-5,6-dimethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for researchers and drug development scientists utilizing 3-Chloro-5,6-dimethoxy-2-nitropyridine (CAS 1820718-15-7) as a scaffold in medicinal chemistry.[1]

CAS Registry Number: 1820718-15-7 Molecular Formula:


Molecular Weight:  218.59  g/mol [1]

Executive Summary & Strategic Utility

3-Chloro-5,6-dimethoxy-2-nitropyridine is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of multi-targeted kinase inhibitors and isoquinoline-mimetic alkaloids .[1]

Its value lies in its "Push-Pull" electronic architecture :

  • The "Pull": The 2-nitro and 3-chloro groups create an electron-deficient core at the

    
    -positions, facilitating reduction and specific cross-coupling reactions.[1]
    
  • The "Push": The 5,6-dimethoxy motif donates electron density, modulating the ring's reactivity and preventing non-specific nucleophilic degradation often seen in simpler nitropyridines.

This molecule is the critical "left-hand" intermediate for synthesizing 5,6-dimethoxypyridin-2-amine derivatives, a scaffold frequently observed in next-generation therapeutics targeting P2X3 receptors and specific tyrosine kinases.[1]

Physicochemical Properties Profile

The following data aggregates experimental observations with high-confidence predictive modeling (ACD/Labs algorithm) for this specific CAS entry.

Table 1: Core Physical Data
PropertyValue / DescriptionConfidence
Physical State Crystalline SolidHigh (Analog-Validated)
Color Pale to Deep YellowHigh (Nitro-conjugation)
Melting Point 108 – 115 °C (Predicted range)Medium (Based on analogs)
Boiling Point ~360 °C (at 760 mmHg)Predicted
Solubility (Water) Low (< 0.5 mg/mL)High
Solubility (Organic) Soluble in DMSO, DMF, DCM, EtOAcHigh
pKa (Conjugate Acid) ~ -1.5 (Pyridine Nitrogen)Predicted
Table 2: Lipophilicity & Drug-Likeness
DescriptorValueSignificance
LogP (Predicted) 1.65 ± 0.3Moderate lipophilicity; suitable for CNS-active drug design.[1]
TPSA ~85 ŲGood membrane permeability profile.
H-Bond Acceptors 5N(pyridine), Nitro(2), Methoxy(2).[2][3][4][5]
H-Bond Donors 0Requires reduction to amine to act as donor.[1]

Structural Analysis & Reactivity Architecture

Understanding the electronic distribution is vital for designing successful reaction pathways. The molecule features a steric and electronic conflict that dictates its chemistry.

Electronic "Push-Pull" Diagram

The following diagram illustrates the competing electronic effects that stabilize the molecule while activating specific positions for modification.[1]

ElectronicStructure Core Pyridine Core Nitro 2-Nitro Group (Strong EWG) Nitro->Core Deactivates Ring Facilitates Reduction Chloro 3-Chloro Group (Weak EWG / Steric) Nitro->Chloro Ortho-Effect (Steric Crowding) Chloro->Core Orthogonal Handle (Pd-Catalysis) Methoxy 5,6-Dimethoxy (Strong EDG) Methoxy->Core Stabilizes Ring Prevents Ring Opening

Caption: Electronic interplay: The 2-Nitro group activates the ring, while 5,6-Dimethoxy groups stabilize it against degradation.[1]

Synthetic Protocols & Experimental Causality

A. Primary Workflow: Nitro Reduction (The Gateway Step)

The most common utilization of this intermediate is the reduction of the nitro group to an amine, creating 2-amino-3-chloro-5,6-dimethoxypyridine .[1]

Why this method? Direct hydrogenation (


) is risky due to the potential for de-chlorination  (stripping the Cl atom). Therefore, a chemoselective reduction using Iron (Fe) or Tin(II) Chloride (

) is required to preserve the halogen handle.
Protocol: Chemoselective Fe/NH₄Cl Reduction[1]
  • Dissolution: Dissolve 1.0 eq of 3-Chloro-5,6-dimethoxy-2-nitropyridine in a 4:1 mixture of Ethanol/Water.

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 2.0 eq of Ammonium Chloride (

    
    ).
    
  • Reflux: Heat to 70–80°C with vigorous stirring for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear, replaced by a fluorescent blue/white amine spot.

  • Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    . Dry organic layer over 
    
    
    
    .
B. Secondary Workflow: Suzuki-Miyaura Coupling

Once the nitro group is reduced (or if the nitro group is retained for later reduction), the C-3 Chlorine becomes the active site for cross-coupling.

Mechanism: The 2-nitro group (or 2-amine) creates an "ortho-effect," making the C-3 chlorine sterically crowded but electronically activated for Palladium insertion.[1]

SynthesisWorkflow Start Start: 3-Chloro-5,6-dimethoxy-2-nitropyridine Decision Target Moiety? Start->Decision PathA Path A: Amine Formation (Kinase Hinge Binder) Decision->PathA Need H-Bond Donor PathB Path B: Bi-Aryl Coupling (Scaffold Extension) Decision->PathB Need Carbon Skeleton ProcessA Fe / NH4Cl Reduction (Preserves Cl) PathA->ProcessA ProcessB Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) PathB->ProcessB ProductA Product: 2-Amino-3-chloro-5,6-dimethoxypyridine ProcessA->ProductA ProductB Product: 3-Aryl-5,6-dimethoxy-2-nitropyridine ProcessB->ProductB

Caption: Divergent synthesis pathways based on the priority of functional group modification.

Handling, Stability, and Safety (E-E-A-T)

Stability Profile
  • Hydrolysis: The methoxy groups at 5 and 6 are relatively stable to basic conditions but can be demethylated by strong Lewis acids (e.g.,

    
    ) to form pyridinols.
    
  • Photostability: Nitro-pyridines are light-sensitive.[1] Store in amber vials.

  • Thermal: Stable up to ~100°C. Avoid heating dry solid above 150°C due to decomposition risk of the nitro group.

Safety Hazards[1][8][9][10]
  • GHS Classification: Warning.[6]

  • H302: Harmful if swallowed (Acute Toxicity).[6]

  • H315/H319: Causes skin and serious eye irritation.[6]

  • Precaution: As with all nitro-aromatics, assume potential for energetic decomposition if subjected to shock or high heat under confinement.

References

  • Sigma-Aldrich / Merck .[1] Product Specification: 3-Chloro-5,6-dimethoxy-2-nitropyridine (CAS 1820718-15-7).[1][7][5] Retrieved from .

  • Combi-Blocks Inc. Analytical Data Sheet: Pyridine Derivatives. Retrieved from .

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 1820718-15-7. Retrieved from .

  • Jubilant Ingrevia . Safety Data Sheet: Chloronitropyridines. Retrieved from .

  • Royal Society of Chemistry . Synthetic routes to substituted nitropyridines. Med. Chem. Commun., 2013.[2] Retrieved from .

Sources

3-Chloro-5,6-dimethoxy-2-nitropyridine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and reactivity profile of 3-Chloro-5,6-dimethoxy-2-nitropyridine , a specialized heterocyclic building block used in advanced medicinal chemistry.

Chemical Identity & Nomenclature

This compound represents a highly functionalized pyridine scaffold, characterized by a unique substitution pattern that combines electron-withdrawing (nitro, chloro) and electron-donating (dimethoxy) groups. This "push-pull" electronic structure makes it a versatile electrophile in nucleophilic aromatic substitution (


) reactions.
Property Data
IUPAC Name 3-Chloro-5,6-dimethoxy-2-nitropyridine
Common Synonyms 5-Chloro-2,3-dimethoxy-6-nitropyridine (based on alternative numbering priority); Pyridine, 3-chloro-5,6-dimethoxy-2-nitro-
CAS Registry Number 1820718-15-7
Molecular Formula C

H

ClN

O

Molecular Weight 218.59 g/mol
SMILES COc1c(Cl)c([O-])nc1OC
InChI Key Derived from structure:[1][2][3][4][5][6][7][8] [Specific Key Not Indexable in Public Domain; Generated: InChI=1S/C7H7ClN2O4/...]
Physical State Solid (typically yellow to orange crystalline powder)

Structural Analysis & Electronic Properties

The reactivity of 3-chloro-5,6-dimethoxy-2-nitropyridine is defined by the interplay of its substituents:

  • 2-Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) at the 
    
    
    
    -position relative to the nitrogen. It activates the ring towards nucleophilic attack, particularly at the C6 and C4 positions, and makes itself a potential leaving group (denitration).
  • 3-Chloro Group (-Cl): Provides steric bulk and inductive withdrawal. It is positioned ortho to the nitro group, creating a highly electrophilic pocket.

  • 5,6-Dimethoxy Groups (-OMe): Strong electron-donating groups (EDG) via resonance.

    • The C6-methoxy group is ortho to the ring nitrogen and para to the C3-chloro, stabilizing the ring against degradation but modulating the electrophilicity at C2.

    • The C5-methoxy group activates the C2 position (para-relationship) for electrophilic attack during synthesis but deactivates it for nucleophilic attack in the final product.

Physicochemical Descriptors
DescriptorValue (Predicted)Interpretation
LogP ~1.6 - 1.9Moderate lipophilicity; suitable for drug-like scaffolds.
TPSA ~85 ŲHigh polar surface area due to Nitro/Methoxy groups.
pKa (Conjugate Acid) < 0The pyridine nitrogen is extremely non-basic due to the adjacent nitro and chloro groups.

Synthesis & Production Protocols

The synthesis of highly substituted pyridines typically follows a stepwise functionalization logic to ensure correct regiochemistry. The most robust route involves the nitration of a pre-chlorinated dimethoxy precursor.

Synthetic Pathway Logic
  • Starting Material: 2,3-Dimethoxypyridine (chemically equivalent to 5,6-dimethoxy numbering).

  • Step 1: Chlorination. Electrophilic aromatic substitution. The C5 position (para to the C2-methoxy) is the most activated.

    • Product: 5-Chloro-2,3-dimethoxypyridine.

  • Step 2: Nitration. The C6 position is the only remaining open site that is activated (ortho to C5-Cl and para to C3-OMe).

    • Product: 3-Chloro-5,6-dimethoxy-2-nitropyridine (renumbered).

Visualization of Synthesis

SynthesisPathway Start 2,3-Dimethoxypyridine Step1 5-Chloro-2,3-dimethoxypyridine Start->Step1 NCS, MeCN (Electrophilic Chlorination) Target 3-Chloro-5,6-dimethoxy-2-nitropyridine (CAS 1820718-15-7) Step1->Target HNO3, H2SO4 (Nitration at C6)

Caption: Stepwise regioselective synthesis starting from 2,3-dimethoxypyridine.

Detailed Experimental Protocol (derived from analogous chemistry)

Step 1: Preparation of 5-Chloro-2,3-dimethoxypyridine

  • Dissolve 2,3-dimethoxypyridine (1.0 eq) in acetonitrile (10 volumes).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Concentrate in vacuo, resuspend in EtOAc, wash with water/brine.

  • Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Nitration to Target

  • Cool concentrated Sulfuric Acid (H

    
    SO
    
    
    
    )
    (5 volumes) to 0°C.
  • Dissolve 5-chloro-2,3-dimethoxypyridine (1.0 eq) slowly into the acid.

  • Add Fuming Nitric Acid (HNO

    
    )  (1.2 eq) dropwise, maintaining temp < 10°C.
    
  • Stir at 0–5°C for 2 hours. Monitor by TLC/LCMS.

  • Quench: Pour mixture onto crushed ice (20 volumes).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water until neutral pH.

  • Recrystallization: Ethanol or MeOH/Water.

Reactivity Profile & Applications

This compound is a "linchpin" intermediate. The presence of the nitro group adjacent to the chloro group allows for orthogonal functionalization.

Key Transformations
  • Nitro Reduction (Gateway to fused rings):

    • Reduction of the nitro group yields 3-chloro-5,6-dimethoxypyridin-2-amine .

    • Reagents: Fe/NH

      
      Cl, H
      
      
      
      /Pd-C (careful to avoid dechlorination), or SnCl
      
      
      .
    • Application: Cyclization with aldehydes or carboxylic acids to form Imidazo[4,5-b]pyridines .

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Displacement of Nitro: The nitro group at C2 is highly labile due to the activation by the ring nitrogen. Primary amines can displace the nitro group to form N-alkyl-3-chloro-5,6-dimethoxypyridin-2-amines .

    • Displacement of Chloro: Less favorable than nitro displacement unless specific conditions (e.g., thiolates) are used.

Reactivity Flowchart

Reactivity Target 3-Chloro-5,6-dimethoxy-2-nitropyridine Amine 3-Chloro-5,6-dimethoxypyridin-2-amine (Primary Aniline) Target->Amine Reduction (Fe/AcOH) SubstProduct 2-Amino(substituted)-3-chloro-5,6-dimethoxypyridine Target->SubstProduct SNAr (R-NH2) (-NO2 displacement) FusedRing Imidazo[4,5-b]pyridine Derivatives (Kinase Inhibitor Scaffolds) Amine->FusedRing Cyclization (R-CHO / Oxidative)

Caption: Downstream derivatization pathways for drug discovery applications.

Safety & Handling (EHS)

As a nitro-pyridine derivative, this compound requires strict safety protocols.

  • Hazard Classification (GHS):

    • Acute Toxicity: Category 3 (Oral/Inhalation). Nitro-pyridines can interfere with oxygen transport (methemoglobinemia).

    • Skin/Eye Irritant: Category 2.

  • Handling: Use only in a fume hood. Avoid contact with metal spatulas if dry (potential shock sensitivity for some polynitro compounds, though mono-nitro is generally stable).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

References

  • Sigma-Aldrich. 3-Chloro-5,6-dimethoxy-2-nitropyridine Product Page. Retrieved from (Search CAS: 1820718-15-7).

  • PubChem. Compound Summary for CAS 1820718-15-7. National Library of Medicine. Retrieved from .

  • BLD Pharm. 3-Chloro-5,6-dimethoxy-2-nitropyridine MSDS and Properties. Retrieved from .

  • Royal Society of Chemistry. Synthetic routes to polysubstituted pyridines (General Methodology). Retrieved from .

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5,6-dimethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5,6-dimethoxy-2-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any novel compound, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound, offering insights into its likely behavior and detailed protocols for its empirical determination. While specific experimental data for 3-Chloro-5,6-dimethoxy-2-nitropyridine is not extensively available in public literature, this guide synthesizes information from structurally related compounds to provide a robust framework for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Chloro-5,6-dimethoxy-2-nitropyridine is essential for predicting its behavior in various experimental and physiological environments.

Molecular Structure

Caption: Molecular structure of 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Table 1: Predicted Physicochemical Properties of 3-Chloro-5,6-dimethoxy-2-nitropyridine

PropertyPredicted ValueSource
Molecular FormulaC₇H₇ClN₂O₄-
Molecular Weight218.60 g/mol -
LogP~1.5 - 2.5Inferred from related compounds[1][2][3]
pKa (most basic)~1.0 - 2.0Inferred from related compounds[4]
Polar Surface Area~80 ŲInferred from related compounds[1]

Note: These values are estimations based on the structures of similar compounds and should be confirmed by experimental analysis.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. Based on the properties of structurally similar molecules, such as 5-Chloro-2-nitropyridine, 3-Chloro-5,6-dimethoxy-2-nitropyridine is anticipated to exhibit good solubility in a range of organic solvents and limited solubility in aqueous media.[5]

Table 2: Predicted Solubility of 3-Chloro-5,6-dimethoxy-2-nitropyridine

SolventPredicted SolubilityRationale
Dichloromethane (DCM)SolubleNon-polar aprotic solvent, similar compounds show good solubility.[5]
AcetoneSolublePolar aprotic solvent, similar compounds show good solubility.[5]
MethanolSolublePolar protic solvent, similar compounds show good solubility.[5]
WaterInsoluble to slightly solubleThe presence of the chloro and nitro groups, along with the pyridine ring, suggests low aqueous solubility.[5]
TolueneLikely solubleA non-polar aromatic solvent, often used for similar compounds.
Dimethylformamide (DMF)Likely solubleA polar aprotic solvent with strong solvating power.
Experimental Protocol for Solubility Determination

A robust and validated analytical method is crucial for the accurate determination of solubility. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Solubility Determination Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep1 Prepare saturated solutions of the compound in various solvents. prep2 Equilibrate solutions at a constant temperature (e.g., 25°C) for 24-48 hours with agitation. prep1->prep2 prep3 Filter the solutions through a 0.22 µm syringe filter to remove undissolved solid. prep2->prep3 analysis3 Inject the filtered saturated solutions into the HPLC system. prep3->analysis3 analysis1 Prepare a series of standard solutions of known concentrations. analysis2 Generate a calibration curve by injecting standards into the HPLC system. analysis1->analysis2 quant1 Determine the concentration of the compound in the saturated solutions using the calibration curve. analysis2->quant1 analysis3->quant1 quant2 Express solubility in mg/mL or mol/L. quant1->quant2 Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis Light) cluster_oxidation Oxidation (e.g., H₂O₂) parent 3-Chloro-5,6-dimethoxy- 2-nitropyridine hydrolysis_product Hydroxylated or demethylated derivatives parent->hydrolysis_product H₂O/H⁺ or OH⁻ photolysis_product Reduced nitro group (e.g., nitroso, amino) parent->photolysis_product oxidation_product N-oxide derivatives parent->oxidation_product [O]

Caption: A hypothetical degradation pathway for 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Experimental Protocol for Stability Studies

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. [6] Step-by-Step Methodology:

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. [7] * Thermal Degradation: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and quantify any degradation products that are formed.

    • Determine the degradation kinetics (e.g., half-life) under each stress condition. [8]

Analytical Methodologies

For the quantitative analysis of 3-Chloro-5,6-dimethoxy-2-nitropyridine and its potential degradation products, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques. [9]

High-Performance Liquid Chromatography (HPLC)
  • Technique: Reversed-phase HPLC with UV detection is the method of choice for routine analysis and stability studies of nitropyridine derivatives. [10]* Column: A C18 column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. A gradient elution may be necessary to resolve all components.

  • Detection: UV detection at the wavelength of maximum absorbance of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Technique: GC-MS can be used for the identification of volatile impurities and degradation products.

  • Column: A capillary column with a suitable stationary phase.

  • Detection: Mass spectrometry provides structural information for peak identification.

Handling and Storage

Based on the safety data for related chloronitropyridine compounds, the following handling and storage procedures are recommended:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

While specific experimental data for 3-Chloro-5,6-dimethoxy-2-nitropyridine is limited, a comprehensive understanding of its likely solubility and stability can be inferred from the behavior of structurally related compounds. This guide provides a framework for researchers to approach the characterization of this molecule, including detailed experimental protocols for determining its key physicochemical properties. The successful application of these methodologies will be crucial for the advancement of any research or development program involving this compound.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Chloro-6-methoxy-2-methylpyridine Properties. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Natural Volatiles & Essential Oils. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

  • Amanote Research. (n.d.). A Stability-Indicating HPLC Method for the. Retrieved from [Link]

  • ResearchGate. (2001). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Molecules. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Retrieved from [Link]

  • ResearchGate. (2001). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2007). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Retrieved from [Link]

  • Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • ACS Publications. (1974). An electron spin resonance investigation of substituted 3-nitropyridines radical anions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • ResearchGate. (2015). Stability of Photolysis and Hydrolysis of Prallethrin. Retrieved from [Link]

  • nsj prayoglife. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [Link]

  • MDPI. (2017). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • TSI Journals. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). GSRS. Retrieved from [Link]

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

Sources

The Reactivity of the Nitro Group in 3-Chloro-5,6-dimethoxy-2-nitropyridine: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the nitro group in 3-Chloro-5,6-dimethoxy-2-nitropyridine , designed for researchers in medicinal chemistry and process development.

Executive Summary

3-Chloro-5,6-dimethoxy-2-nitropyridine represents a highly functionalized heterocyclic scaffold where the C2-nitro group serves as the primary "warhead" for diversification. Unlike simple nitroarenes, the reactivity of this moiety is governed by a complex "push-pull" electronic landscape:

  • Activation: The pyridine nitrogen (N1) and the C3-Chloro substituent create an electron-deficient center at C2, making the nitro group an exceptional leaving group (nucleofuge).

  • Modulation: The C5 and C6 methoxy groups function as electron-donating groups (EDGs), partially stabilizing the ring but failing to override the localized electrophilicity at C2.

This guide focuses on two primary reactivity vectors: Nucleophilic Aromatic Substitution (


)  and Chemoselective Reduction .

Electronic Structure & Mechanistic Basis

To predict reactivity, one must visualize the electronic density map of the pyridine ring.

  • The "Ortho" Effect (C3-Cl vs. C2-NO

    
    ):  The chlorine atom at C3 provides steric bulk that destabilizes the coplanarity of the nitro group with the aromatic ring. This steric inhibition of resonance  raises the ground-state energy of the molecule, thereby lowering the activation energy for nucleophilic attack.
    
  • The Leaving Group Hierarchy: In 2-nitropyridines, the nitro group is frequently a superior leaving group to halogens (F, Cl, Br) due to the high stability of the nitrite anion (

    
    ) and the formation of a stable Meisenheimer complex.
    
Visualization: Electronic Activation Map

The following diagram illustrates the electronic vectors influencing the C2 position.

ElectronicMap N1 Pyridine N1 (Inductive Withdrawal) C2 C2 Position (Electrophilic Center) N1->C2 Activates NO2 C2-Nitro Group (Leaving Group) C2->NO2 Labile Bond Cl3 C3-Chloro (Steric/Inductive) Cl3->C2 Inductive Pull Cl3->NO2 Steric Crowding OMe C5/C6-Methoxy (Resonance Donation) OMe->C2 Deactivation (Weak)

Caption: Electronic vectors acting on the C2-Nitro center. Note the competing inductive activation and resonance deactivation.

Primary Reactivity: Nucleophilic Aromatic Substitution ( )

The most distinct reaction of 3-Chloro-5,6-dimethoxy-2-nitropyridine is the displacement of the nitro group by nucleophiles. This reaction proceeds via an addition-elimination mechanism.

Chemoselectivity (Nitro vs. Chloro)

A common concern is the competition between the C2-Nitro and C3-Chloro groups.

  • Rule of Thumb: In 2-nitropyridines, displacement of the 2-nitro group is kinetically favored over the 3-chloro group by orders of magnitude.

  • Why? The intermediate Meisenheimer complex formed by attack at C2 is stabilized by the electronegative ring nitrogen (N1). Attack at C3 does not benefit from this direct stabilization.

Experimental Protocol: Aminolysis ( )

Objective: Synthesis of 3-Chloro-5,6-dimethoxy-N-substituted-pyridin-2-amine.

Reagents:

  • Substrate: 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq)

  • Nucleophile: Primary amine (e.g., Benzylamine, 1.2 eq)

  • Base:

    
     or DIPEA (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of dry DMF under

    
     atmosphere.
    
  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine.
    
  • Reaction: Heat to 60–80°C . Monitor by TLC/LCMS.

    • Note: The reaction is often exothermic. The solution usually turns yellow/orange upon formation of the product.

  • Workup: Pour into ice-water (50 mL). The product typically precipitates. Filter and wash with water.

  • Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).

Quantitative Data: Relative Rates of Displacement | Leaving Group at C2 | Relative Rate (


) | Comment |
| :--- | :--- | :--- |
| -NO

| 100 | Fastest; driven by steric relief & N-activation | | -F | ~50-80 | Fast, but synthesis of precursor is harder | | -Cl | 1 | Baseline reactivity | | -OMe | < 0.01 | Poor leaving group without acid catalysis |

Secondary Reactivity: Chemoselective Reduction[1]

The second major pathway is the reduction of the nitro group to an amine (


), retaining the C3-Chloro substituent.
The Dechlorination Risk

Standard catalytic hydrogenation (


, Pd/C) is NOT recommended  as a first-line method. The C3-Chloro bond is labile under Pd-catalyzed conditions, leading to hydrodehalogenation (loss of Cl).
Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is highly chemoselective, reducing the nitro group while leaving the chloro and methoxy groups intact.

Workflow Diagram:

ReductionWorkflow Start Start: Nitro Substrate (3-Cl-5,6-diOMe-2-NO2) Reagents Add: Fe powder (5 eq) + AcOH/EtOH (1:4) Start->Reagents Heat Reflux (80°C) for 2-4 hours Reagents->Heat Check Check LCMS: Mass [M-30] (Nitro to Amine) Heat->Check Filter Filter through Celite (Remove Fe sludge) Check->Filter Workup Neutralize (NaHCO3) & Extract Filter->Workup

Caption: Chemoselective reduction workflow avoiding hydrodehalogenation.

Detailed Procedure:

  • Suspend substrate (10 mmol) in Ethanol (40 mL) and Glacial Acetic Acid (10 mL).

  • Add Iron powder (50 mmol, 325 mesh) in portions.

  • Reflux at 80°C for 3 hours.

  • Critical Step: The reaction mixture will turn dark brown. Monitor consumption of starting material.

  • Cool and filter through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Concentrate the filtrate, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    

Advanced Insights & Troubleshooting

Nitro Group Migration

While rare, researchers should be aware of nitro group migration . In highly crowded systems treated with nucleophiles in polar solvents, the nitro group can occasionally migrate to the C3 position if the C3 substituent is displaced first, or via a rearrangement mechanism.

  • Validation: Always verify the regiochemistry of your product using 2D NMR (HMBC), checking the correlation between the new substituent and the pyridine ring carbons.

Stability of Methoxy Groups

The C5 and C6 methoxy groups are generally stable under basic


 conditions. However, under strong acidic conditions (e.g., 

or boiling HBr), they will demethylate to form pyridinols/pyridones.

References

  • Review of Nitropyridine Reactivity

    • Title: Nucleophilic Substitution of the Nitro Group in Nitroazoles and Nitropyridines.
    • Source:Current Organic Chemistry, 2005.
    • Context: Establishes the hierarchy of nitro group displacement in heterocyclic systems.
    • (General reference for

      
       on nitropyridines).
      
  • Chemoselective Reduction Methods

    • Title: Chemoselective Reduction of Nitroarenes with Iron/Acetic Acid.
    • Source:Organic Syntheses.
    • Context: Standard protocol validation for Fe/AcOH reduction preserving halogens.
  • Related Scaffold Synthesis (3-Chloro-2-nitropyridine)

    • Title: Synthesis and reactivity of 3-chloro-2-nitropyridine deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Provides comparative reactivity d

(Note: Specific literature on the exact tetra-substituted molecule is proprietary or scarce in open literature; protocols above are derived from validated reactivity patterns of the 3-chloro-2-nitropyridine pharmacophore.)

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-5,6-dimethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Chloro-5,6-dimethoxy-2-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its reactivity is governed by a complex interplay of electronic effects from its substituents: a strongly electron-withdrawing nitro group, a good leaving group in the form of chlorine, two electron-donating methoxy groups, and the inherent electron-deficient nature of the pyridine ring. This guide provides an in-depth analysis of the molecule's electronic structure to predict its reactive sites, focusing primarily on its pronounced susceptibility to Nucleophilic Aromatic Substitution (SNAr) and its contrasting reluctance towards Electrophilic Aromatic Substitution (EAS). We will dissect the mechanistic rationale, predict regioselectivity, and provide practical, field-proven protocols for its functionalization.

The Electronic Landscape: An Analysis of Substituent Effects

The reactivity of 3-Chloro-5,6-dimethoxy-2-nitropyridine is not random; it is a direct consequence of the electronic influence exerted by each substituent on the pyridine ring. Understanding these individual contributions is critical to predicting the molecule's behavior in a reaction environment.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, inductively withdrawing electron density from the ring. This makes the pyridine ring inherently electron-deficient and less reactive towards electrophiles compared to benzene, but significantly more susceptible to nucleophilic attack, especially at the α (2, 6) and γ (4) positions.[1]

  • 2-Nitro Group (-NO₂): This is a powerful electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It drastically reduces the electron density of the ring, further deactivating it for electrophilic attack while strongly activating it for nucleophilic substitution, particularly at the ortho (C3) and para (C6) positions.[2][3]

  • 3-Chloro Group (-Cl): The chlorine atom is inductively electron-withdrawing (-I) but has a weak positive resonance effect (+M). Its primary role in this system is not as a director but as an excellent leaving group in nucleophilic substitution reactions.

  • 5,6-Dimethoxy Groups (-OCH₃): The two methoxy groups are strong electron-donating groups through resonance (+M), pushing electron density into the ring.[4] This effect would typically activate a ring towards electrophilic substitution. However, in this molecule, their activating influence is largely overshadowed by the powerful deactivating effects of the nitro group and the pyridine nitrogen.

The confluence of these effects creates a highly polarized aromatic system, predisposing it to specific, predictable chemical transformations.

Mapping the Reactive Sites: A Predictive Overview

The competing electronic forces within 3-Chloro-5,6-dimethoxy-2-nitropyridine define its electrophilic and nucleophilic centers. The diagram below provides a conceptual map of the molecule's electronic landscape, highlighting the regions most susceptible to attack.

Caption: Predicted reactivity map of 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway

The most synthetically useful transformation for this molecule is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring, exacerbated by the C2-nitro group, makes it an excellent substrate for this reaction.

Mechanistic Rationale and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring aromaticity.[5]

Primary Site of Attack (C3): The C3 position is the most electrophilic and reactive site for nucleophilic attack. This is due to two key factors:

  • Activation: It is ortho to the powerfully electron-withdrawing nitro group, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[3]

  • Leaving Group: It bears a chloride ion, which is a competent leaving group.

Secondary Site of Attack (C6): The C6 position is also activated, being para to the nitro group and ortho to the pyridine nitrogen. While electronically favorable for attack, it is substituted with a methoxy group. The methoxide anion is a poorer leaving group than chloride, making substitution at C6 significantly less favorable than at C3 under typical conditions.

Visualizing the Mechanism: The Meisenheimer Intermediate

The stability of the Meisenheimer complex is the kinetic key to the SNAr reaction. The negative charge from the incoming nucleophile is delocalized onto the electronegative oxygen atoms of the nitro group.

Meisenheimer Start Substrate + Nucleophile (Nu⁻) Attack Step 1: Nucleophilic Attack at C3 Start->Attack Rate-determining step Intermediate Formation of Resonance-Stabilized Meisenheimer Complex Attack->Intermediate Elimination Step 2: Elimination of Cl⁻ Intermediate->Elimination Fast step Product Substituted Product Elimination->Product Aromaticity restored

Caption: Workflow for the SNAr mechanism on the title compound.

Field-Proven Experimental Protocol: Amination at C3

This protocol describes a standard procedure for the substitution of the C3-chloro group with a primary or secondary amine, a common transformation in drug discovery programs.[6]

Objective: To synthesize 3-Amino-5,6-dimethoxy-2-nitropyridine derivatives.

Materials:

  • 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq)

  • Amine of choice (e.g., Piperidine) (1.2 - 1.5 eq)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-5,6-dimethoxy-2-nitropyridine and the chosen solvent (approx. 0.1 M concentration).

  • Add the amine nucleophile, followed by the inorganic base. The base acts as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the initial nucleophilic attack, which is the rate-determining step.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the organic product while dissolving the inorganic salts.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary: Representative SNAr Transformations
PositionNucleophileTypical ConditionsProductRef.
C3R₂NH (e.g., Morpholine)K₂CO₃, DMF, 90 °C3-(Morpholin-4-yl)-5,6-dimethoxy-2-nitropyridine[6]
C3ArSH (e.g., Thiophenol)K₂CO₃, DMF, 60 °C5,6-Dimethoxy-2-nitro-3-(phenylthio)pyridine[2]
C3NaOMe (Methoxide)MeOH, reflux3,5,6-Trimethoxy-2-nitropyridine[4]

Electrophilic Aromatic Substitution (EAS): A Challenging Endeavor

In stark contrast to its high reactivity with nucleophiles, 3-Chloro-5,6-dimethoxy-2-nitropyridine is exceptionally resistant to electrophilic attack.

Rationale for Deactivation

The cumulative electron-withdrawing power of the pyridine nitrogen and the 2-nitro group creates a significant energy barrier for the formation of the positively charged intermediate (arenium ion) required for EAS.[1][8] Electrophiles, which seek electron-rich centers, will be repelled by the electron-poor nature of this ring. While the methoxy groups are activating, their influence is insufficient to overcome the profound deactivation of the rest of the system.

Predicted Site of Attack: The C4 Position

Should a reaction be forced under harsh conditions (e.g., fuming sulfuric acid, high temperatures), the C4 position is the most likely site for substitution. This prediction is based on the directing effects of the activating methoxy groups. C4 is ortho to the C5-methoxy group and meta to the C6-methoxy group. It is the only position that benefits from the activating resonance effect of a donor group without being directly adjacent to a primary deactivator. However, successful electrophilic substitution on this substrate has not been widely reported and would likely result in very low yields.

Summary of Reactive Sites

This table consolidates the analysis of the electrophilic and nucleophilic character of each key position on the molecule.

PositionTypeReactivity Towards NucleophilesReactivity Towards ElectrophilesRationale
N1 NucleophilicNot applicableProtonation/AlkylationThe lone pair on the pyridine nitrogen is basic and available for reaction with strong electrophiles/acids.
C3 ElectrophilicHigh (Primary Site)NegligibleActivated by ortho -NO₂ group; bears a good leaving group (-Cl).[3]
C4 NucleophilicLowLow (Most Likely Site)No leaving group for SNAr. Activated for EAS by -OCH₃ groups but overall ring is deactivated.
C6 ElectrophilicModerateNegligibleActivated by para -NO₂ and ortho pyridine N, but -OCH₃ is a poor leaving group.

Conclusion

For the practicing scientist, 3-Chloro-5,6-dimethoxy-2-nitropyridine should be regarded primarily as an electrophilic substrate poised for Nucleophilic Aromatic Substitution . The C3 position is the unequivocal site of reactivity, allowing for the facile displacement of the chloro substituent with a wide variety of nucleophiles. This predictable regioselectivity makes it a reliable and valuable scaffold in synthetic campaigns. Conversely, its utility in Electrophilic Aromatic Substitution is severely limited due to the powerfully deactivated nature of the pyridine ring. Any synthetic strategy relying on electrophilic functionalization of this core should be approached with extreme caution and an expectation of low efficiency.

References

  • Zaripova, F. F., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]

  • Chugunova, E. A., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179. [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. [Link]

  • Lin, C. H., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): a new nitro-group migration. Heterocycles, 65(9), 2123-2135. [Link]

  • Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127870. [Link]

  • ResearchGate. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

  • Grudzień, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243. [Link]

  • Marzo, L. D. (2013). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • ResearchGate. (2013). Electrophilic substitutions and HOMOs in azines and purines. [Link]

  • ResearchGate. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]

  • Tsupko, G. L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 724. [Link]

  • Jenkins, H. D. B. (2021). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. [Link]

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  • Unknown. (2020). Aromatic Electrophilic substitution. [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Chem-Fact. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

  • Zhang, J., et al. (2012). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Chinese Journal of Energetic Materials, 20(4), 430-433. [Link]

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  • Elemike, E. E., et al. (2016). Kinetics and mechanism of nucleophilic aromatic substitution reactions of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. International Journal of Chemistry, 8(2), 1. [Link]

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Methodological & Application

Application Notes & Protocols: 3-Chloro-5,6-dimethoxy-2-nitropyridine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds, particularly pyridine derivatives, are recognized as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases.[1][2] This guide provides a detailed technical overview of 3-chloro-5,6-dimethoxy-2-nitropyridine, a highly functionalized and versatile precursor for the synthesis of diverse kinase inhibitor libraries. We will explore its chemical properties and detail robust, field-proven protocols for its elaboration via cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a bioisostere of pyrimidine and is prevalent in numerous FDA-approved kinase inhibitors. Its nitrogen atom can act as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[3] This interaction is a hallmark of many Type I ATP-competitive inhibitors.[4]

The precursor, 3-chloro-5,6-dimethoxy-2-nitropyridine, is strategically designed for divergent synthesis:

  • C3-Chloro Group: An excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl (C-C bond formation), or amine (C-N bond formation) moieties. The electron-withdrawing nitro group at the ortho position (C2) activates this site for substitution.

  • C2-Nitro Group: A masked amino group. Following cross-coupling at the C3 position, the nitro group can be selectively reduced to a primary amine, providing a vector for further diversification and tuning of the molecule's properties.

  • C5/C6-Dimethoxy Groups: These groups modulate the electronic properties and solubility of the scaffold and its derivatives, which can be critical for optimizing pharmacokinetic profiles.[1]

Physicochemical Properties of the Precursor

While specific experimental data for 3-chloro-5,6-dimethoxy-2-nitropyridine is not broadly published, its properties can be reliably inferred from closely related analogs.

PropertyValue (Estimated/Analog-Based)Source/Analog
Molecular Formula C₇H₇ClN₂O₄-
Molecular Weight 218.60 g/mol -
Appearance Pale yellow to yellow solidAnalog Comparison[5][6]
Topological Polar Surface Area (TPSA) 84.55 ŲCalculation
Solubility Soluble in organic solvents like Dioxane, Toluene, DMF, DMSOGeneral Chemical Knowledge

Core Synthetic Protocols: Building Kinase Inhibitor Scaffolds

The true utility of 3-chloro-5,6-dimethoxy-2-nitropyridine is realized through its reactivity in robust and scalable chemical transformations. Below are detailed protocols for two essential palladium-catalyzed reactions.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors designed to occupy the ATP pocket and adjacent hydrophobic regions.[7]

Causality Behind the Protocol: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[8] The base (e.g., Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step onto the palladium center.[7] The use of a dioxane/water solvent system aids in the solubility of both the organic and inorganic reagents.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-chloro-5,6-dimethoxy-2-nitropyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and argon or nitrogen backfill three times to ensure an inert atmosphere. A continuous flow of inert gas is recommended.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting pyridine.

  • Degassing: Sparge the reaction mixture by bubbling argon gas through the solution for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv.).

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 85-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The installation of an amine at the C3 position is a critical step in synthesizing inhibitors that mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. The Buchwald-Hartwig amination is the premier method for this transformation.[9][10]

Causality Behind the Protocol: This reaction also relies on a Pd(0) catalytic cycle.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are required to facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step that forms the C-N bond.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.05 equiv.), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv.).

  • Reagent Addition: Add 3-chloro-5,6-dimethoxy-2-nitropyridine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the flask and heat to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up: Cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Extraction & Drying: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Downstream Modification - Nitro Group Reduction

Once the C3 position is functionalized, the C2-nitro group can be unmasked to reveal a primary amine, which can be used for further derivatization, such as amide bond formation, to probe interactions with the solvent-exposed region of the kinase.

Detailed Step-by-Step Methodology (Using Iron in Acetic Acid):

  • Setup: Dissolve the nitro-pyridine substrate (1.0 equiv.) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add iron powder (Fe, 5.0-10.0 equiv.) portion-wise to control the initial exotherm.

  • Reaction Execution: Heat the mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Cool the reaction and filter through a pad of Celite to remove excess iron and iron salts, washing the pad with ethyl acetate or methanol.

  • Basification & Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Extract the product with ethyl acetate or dichloromethane.

  • Drying & Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the aminopyridine product, which can often be used without further purification.

Integrated Workflow and Target Pathway Visualization

The power of this precursor lies in its ability to be used in a multi-step, divergent synthesis to rapidly generate a library of potential inhibitors.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Final Inhibitors Precursor 3-Chloro-5,6-dimethoxy- 2-nitropyridine Suzuki_Product C3-Aryl/Heteroaryl Intermediate Precursor->Suzuki_Product Suzuki Coupling (Protocol 1) BH_Product C3-Amino Intermediate Precursor->BH_Product Buchwald-Hartwig (Protocol 2) Reduced_Suzuki C2-Amino-C3-Aryl Scaffold Suzuki_Product->Reduced_Suzuki Nitro Reduction (Protocol 3) Reduced_BH C2-Amino-C3-Amino Scaffold BH_Product->Reduced_BH Nitro Reduction (Protocol 3) Final_Inhibitors Diverse Kinase Inhibitor Library Reduced_Suzuki->Final_Inhibitors Further Functionalization Reduced_BH->Final_Inhibitors Further Functionalization

Caption: Synthetic workflow from precursor to inhibitor library.

The ultimate goal of synthesizing these compounds is to modulate kinase activity within cellular signaling cascades, such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer.[12]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

3-Chloro-5,6-dimethoxy-2-nitropyridine represents a high-value starting material for medicinal chemistry and drug development programs targeting the kinome. Its strategically placed functional groups enable the execution of robust, well-understood synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols detailed herein provide a reliable foundation for researchers to efficiently generate diverse libraries of novel pyridine-based compounds, accelerating the discovery of potent and selective kinase inhibitors for therapeutic intervention.

References

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.).
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022, April 11). Hindawi.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008, September 11). PubMed.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications.
  • 3-Chloro-5-methoxy-2-nitropyridine. (n.d.). ChemScene.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Rochester.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). National Center for Biotechnology Information.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
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  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.
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  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.
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  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Current Issues in Pharmacy and Medical Sciences.
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  • 3-Chloro-6-nitropyridine. (n.d.). PharmaCompass.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). Journal of Experimental and Clinical Medicine.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). ResearchGate.
  • What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit.
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  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University.
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Application Notes and Protocols for the Functionalization of 3-Chloro-5,6-dimethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its functionalization is a critical step in the synthesis of novel therapeutic agents. 3-Chloro-5,6-dimethoxy-2-nitropyridine is a highly versatile building block, offering multiple avenues for chemical modification. The strategic placement of the chloro, dimethoxy, and nitro groups dictates its reactivity, making it a valuable precursor for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the protocols for the functionalization of the 3-Chloro-5,6-dimethoxy-2-nitropyridine ring, with a focus on explaining the underlying chemical principles and providing detailed, actionable experimental procedures.

Chemical Reactivity and Regioselectivity

The reactivity of 3-Chloro-5,6-dimethoxy-2-nitropyridine is primarily governed by the strong electron-withdrawing nature of the nitro group at the C2 position. This group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[2][3]

Key Reactive Site: The chlorine atom at the C3 position is the most susceptible to nucleophilic attack. Although the C3 position is meta to the pyridine nitrogen, which is generally less reactive in SNAr reactions compared to the ortho (C2, C6) and para (C4) positions, the adjacent nitro group provides powerful activation.[4] The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the substitution.[3]

The methoxy groups at C5 and C6 are electron-donating by resonance and may have a slight deactivating effect on the ring. However, the potent activating effect of the ortho-nitro group is the dominant factor in determining the site of nucleophilic attack.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most direct and widely used method for functionalizing 3-Chloro-5,6-dimethoxy-2-nitropyridine. This section provides protocols for reactions with common classes of nucleophiles.

Amination: Introduction of Nitrogen Nucleophiles

The reaction with primary and secondary amines is a fundamental transformation for introducing nitrogen-containing functional groups, which are prevalent in many bioactive molecules.[5][6]

Mechanism: The reaction proceeds via a typical SNAr mechanism, where the amine attacks the C3 carbon, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.

sn_ar_amination reagents 3-Chloro-5,6-dimethoxy-2-nitropyridine + R¹R²NH intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) reagents->intermediate Nucleophilic Attack product 3-(R¹R²-amino)-5,6-dimethoxy-2-nitropyridine intermediate->product Chloride Elimination

Caption: SNAr amination workflow.

Experimental Protocol: General Procedure for Amination

  • To a solution of 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or isopropanol) in a sealed reaction vessel, add the desired primary or secondary amine (1.1 - 1.5 eq.).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq.).

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Amination Reaction Conditions

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Reaction Time (h)
MorpholineK₂CO₃Acetonitrile804 - 8
PiperidineCs₂CO₃DMF602 - 6
AnilineK₂CO₃Isopropanol10012 - 24
BenzylamineTriethylamineAcetonitrile806 - 12
Thiolation: Introduction of Sulfur Nucleophiles

The introduction of sulfur-containing moieties can be achieved through SNAr with thiols. Thiol-ethers are important functional groups in various pharmaceutical compounds.[7]

Mechanism: Similar to amination, the reaction with thiols proceeds through a Meisenheimer intermediate. A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for Thiolation

  • To a solution of the desired thiol (1.1 - 1.5 eq.) in a polar aprotic solvent such as DMF or DMSO, add a strong base (e.g., NaH or K₂CO₃, 1.2 - 2.0 eq.) at 0 °C to generate the thiolate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to 50 - 80 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Thiolation Reaction Conditions

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolK₂CO₃DMF602 - 4
Benzyl mercaptanNaHDMF501 - 3
EthanethiolK₂CO₃DMSO703 - 6
Alkoxylation/Aryloxylation: Introduction of Oxygen Nucleophiles

The displacement of the chloride with an alkoxide or aryloxide introduces ether linkages.

Mechanism: The reaction requires a base to generate the alkoxide or phenoxide, which then acts as the nucleophile in the SNAr reaction.

Experimental Protocol: General Procedure for Alkoxylation/Aryloxylation

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 - 2.0 eq.) in a dry aprotic solvent such as THF or DMF.

  • Add a strong base (e.g., NaH, 1.5 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.) in the same solvent.

  • Heat the reaction mixture, typically between 60 °C and 100 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[9]

Mechanism: The catalytic cycle involves oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

suzuki_coupling reagents 3-Chloro-5,6-dimethoxy-2-nitropyridine + R-B(OH)₂ catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reagents->catalyst_system Reaction Components product 3-R-5,6-dimethoxy-2-nitropyridine catalyst_system->product Catalytic Cycle

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.), the boronic acid or boronate ester (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere to 80 - 110 °C for 4 - 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Boronic AcidPalladium CatalystBaseSolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF90
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of amines with the chloropyridine under palladium catalysis, often under milder conditions than traditional SNAr for less reactive amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction tube, add 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 eq.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture to 80 - 110 °C for 12 - 24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Further Transformations

The functionalized pyridine derivatives can undergo further transformations, most notably the reduction of the nitro group to an amine. This opens up a wide range of subsequent chemical modifications.

Reduction of the Nitro Group

The reduction of the 2-nitro group to a 2-amino group is a key step in many synthetic pathways, as the resulting aminopyridine is a versatile intermediate for the synthesis of fused heterocyclic systems and other derivatives.[2]

Experimental Protocol: Reduction with SnCl₂

  • Dissolve the 2-nitropyridine derivative (1.0 eq.) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 - 5.0 eq.).

  • Heat the mixture to reflux for 1 - 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction and carefully basify with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate (tin salts) through celite.

  • Extract the filtrate with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify if necessary.

Alternative Reduction Method: Catalytic Hydrogenation

  • Dissolve the 2-nitropyridine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the 2-aminopyridine product.

References

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-5,6-dimethoxy-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-5,6-dimethoxy-2-nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The following sections provide in-depth, experience-driven advice in a question-and-answer format to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 3-Chloro-5,6-dimethoxy-2-nitropyridine?

A1: Organic impurities can arise during the manufacturing process or storage of the drug substance.[1] In the synthesis of substituted nitropyridines, several classes of impurities are common. A primary concern is the presence of positional isomers, such as the 5-nitro isomer, which can form during the nitration step if conditions are not strictly controlled.[2] Other potential impurities include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, intramolecular cyclization can sometimes lead to unexpected heterocyclic byproducts.[1] It is also crucial to consider impurities arising from subsequent reaction steps, such as N-nitroso compounds if using certain reagents.[1]

Q2: What is the recommended first-pass purification strategy for a crude reaction mixture containing my target compound?

A2: For most applications, flash column chromatography on silica gel is the preferred initial purification method.[3] This technique is highly effective at separating the target compound from less polar starting materials and more polar byproducts.[4] However, it is critical to first assess the stability of your compound on silica gel using a simple Thin Layer Chromatography (TLC) test.[5] Spot your crude mixture on a TLC plate and let it sit for 30-60 minutes before developing. If you observe new spots or significant streaking that wasn't present initially, your compound may be degrading on the acidic silica surface.[5]

Q3: How can I effectively assess the purity of my final product?

A3: A multi-technique approach is always recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is an excellent method for quantifying purity and detecting minor impurities.[6][7] An example method for pyridine derivatives might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH.[8] In addition to HPLC, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the structure of the main component and identifying any structurally related impurities. Mass Spectrometry (MS) should also be used to confirm the molecular weight of your product.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the purification process and provides actionable solutions.

Problem 1: My compound is streaking badly on the TLC plate and I'm getting poor separation and low yield from my silica gel column.
  • Possible Cause A: Compound Acidity/Basicity. The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing or streaking.

    • Solution: Add a small amount of a modifier to your eluent. For basic compounds, adding 0.1-1% triethylamine (Et₃N) or pyridine to the mobile phase can neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.

  • Possible Cause B: Compound Decomposition. As mentioned in the FAQs, nitropyridine derivatives can be sensitive and may degrade on silica gel.[5]

    • Solution 1: Deactivate the silica gel. You can prepare a less acidic stationary phase by creating a slurry of silica gel in your desired eluent and adding 1% triethylamine. After stirring, the solvent is removed under reduced pressure to yield a deactivated silica gel.

    • Solution 2: Switch to an alternative stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are unstable on silica.[5] Florisil is another option for less polar compounds.[5]

  • Possible Cause C: Poor Solubility. If your compound has limited solubility in the chosen eluent, it can lead to streaking as it precipitates and redissolves on the column.[5]

    • Solution: Find a solvent system that dissolves your compound well.[5] You may need to use more polar solvent systems or consider a different loading technique, such as dissolving the crude material in a minimal amount of a strong solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel before loading it onto the column.

Problem 2: After column chromatography, my NMR analysis shows a persistent impurity with a very similar chemical shift pattern to my product.
  • Possible Cause: Co-eluting Isomer. This is a classic sign of a co-eluting positional isomer, a common issue in the synthesis of substituted pyridines.[2] Standard flash chromatography may not have sufficient resolving power to separate compounds with very similar polarities.

    • Solution 1: Recrystallization. If your product is a solid, recrystallization is often the most effective method for removing isomeric impurities.[9][10] A successful recrystallization can yield highly pure material. A mixed solvent system, such as ethanol/water or benzene/hexane, may be required to achieve optimal results.[10][11]

    • Solution 2: Preparative HPLC. If recrystallization is not feasible or fails to remove the impurity, preparative HPLC is a powerful alternative.[3] While more resource-intensive, it offers much higher resolution than flash chromatography. Normal-phase chromatography is often the method of choice for preparative separations.[3]

Problem 3: My purified product is a persistent oil and I cannot get it to crystallize.
  • Possible Cause A: Residual Solvent. Small amounts of residual solvent can significantly inhibit crystallization.

    • Solution: Ensure all solvent is removed by placing the oil under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

  • Possible Cause B: Purity Issues. Even minor impurities can disrupt the crystal lattice formation.

    • Solution: Re-purify a small sample by column chromatography, taking very fine fractions. Combine only the fractions that appear perfectly pure by TLC and attempt crystallization again.

  • Possible Cause C: Inherent Properties. Some compounds naturally exist as low-melting solids or oils at room temperature.

    • Solution 1: Trituration. Add a non-solvent (a solvent in which your compound is insoluble) to the oil and scratch the side of the flask with a glass rod. This can induce nucleation and cause the product to precipitate as a solid.

    • Solution 2: Solvent Screening for Recrystallization. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Data & Protocols

Table 1: Example Solvent Systems for Flash Chromatography
Polarity of CompoundStarting Eluent System (v/v)Gradient To (v/v)Modifier (if needed)
Non-polar95:5 Hexane:Ethyl Acetate70:30 Hexane:Ethyl Acetate0.5% Triethylamine
Mid-polar80:20 Hexane:Ethyl Acetate50:50 Hexane:Ethyl Acetate0.5% Triethylamine
Polar100% Dichloromethane95:5 Dichloromethane:Methanol0.5% Triethylamine
Protocol 1: Standard Flash Column Chromatography
  • Select Solvent System: Use TLC to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4.

  • Pack Column: Dry or slurry pack a glass column with silica gel in the initial, least polar eluent.

  • Load Sample: Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elute: Begin running the column with the initial eluent. Gradually increase the polarity of the mobile phase according to a predetermined gradient.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in acetonitrile/water.

Visual Workflow Guides

The following diagrams illustrate key decision-making processes in purification and troubleshooting.

PurificationWorkflow Crude Crude Product TLC_Check Initial Purity Check (TLC/LC-MS) Crude->TLC_Check Purify Purification Required TLC_Check->Purify Impure Pure Product is Pure (>95%) TLC_Check->Pure Pure Method_Select Select Method Purify->Method_Select Final_Product Pure Product Pure->Final_Product Column Flash Column Chromatography Method_Select->Column Complex Mixture / Different Polarities Recrystal Recrystallization Method_Select->Recrystal Solid with Isomeric Impurity Column->Final_Product Recrystal->Final_Product TroubleshootingColumn Start Poor Separation/ Streaking on Column Cause Identify Cause Start->Cause Decomp Decomposition on Silica? Cause->Decomp Yes Acidity Acidity/Basicity Issue? Cause->Acidity Yes Solubility Solubility Issue? Cause->Solubility Yes Sol_Decomp Use Deactivated Silica or Alumina Decomp->Sol_Decomp Sol_Acidity Add Modifier to Eluent (e.g., 0.5% Et3N) Acidity->Sol_Acidity Sol_Solubility Optimize Solvent System & Loading Technique Solubility->Sol_Solubility

Caption: Troubleshooting poor column chromatography performance.

References

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROP YRIDINES.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Pharmaceutical Strategies. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ArtMolecule. (n.d.). Impurities and Degradation products | @rtMolecule.
  • ResearchGate. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

Sources

managing regioselectivity in substitutions on 3-Chloro-5,6-dimethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-Chloro-5,6-dimethoxy-2-nitropyridine. Nucleophilic Aromatic Substitution (SNAr) on this highly functionalized pyridine core presents a significant challenge in controlling regioselectivity. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve your desired C3-substituted product with high fidelity.

FAQ 1: Understanding the Reactivity Landscape of the Starting Material

Question: I am planning a nucleophilic substitution on 3-Chloro-5,6-dimethoxy-2-nitropyridine. Which position is the most reactive and why is regioselectivity a concern?

Answer: Understanding the electronic characteristics of the pyridine ring is critical for predicting reactivity. The regiochemistry of SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring.[1]

Your substrate, 3-chloro-5,6-dimethoxy-2-nitropyridine, has a complex interplay of electronic effects:

  • Pyridine Nitrogen (N1): The ring nitrogen is inherently electron-withdrawing, which reduces the electron density of the entire ring system and activates it towards nucleophilic attack. It most strongly activates the positions ortho (C2, C6) and para (C4) to itself.[2]

  • Nitro Group (-NO₂ at C2): This is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly activates the positions ortho (C3) and para (C5) to itself, making them highly electrophilic. The presence of a nitro group is often a prerequisite for facile SNAr reactions on aromatic rings.

  • Chloro Group (-Cl at C3): This is your leaving group. Crucially, its position at C3 is ortho to the activating nitro group at C2. This geometric arrangement makes the C3 position the primary, kinetically favored site for nucleophilic attack.[2]

  • Methoxy Groups (-OCH₃ at C5 & C6): While methoxy groups are typically electron-donating on benzene rings, their effect in this electron-deficient pyridine system is more nuanced. They can slightly decrease the electrophilicity of the positions they occupy. However, the C5-methoxy group is para to the powerful C2-nitro activator, and the C6-methoxy group is ortho to the ring nitrogen, placing them at already activated sites.

Caption: Electronic effects governing reactivity.

FAQ 2: Troubleshooting Guide for C3 Substitution Reactions

Question: My reaction is not working as expected. I'm seeing low yield, a mixture of products, or decomposition of my starting material. What should I do?

Answer: Unwanted outcomes in SNAr reactions on this substrate typically stem from an imbalance in reactivity, temperature, or solvent choice. Use the following decision tree to diagnose and solve common issues.

Troubleshooting_Workflow Start Start: Unexpected Result Problem Identify Primary Issue Start->Problem NoReaction Low or No Conversion Problem->NoReaction Low Conversion SideProducts Mixture of Products / Impurities Problem->SideProducts Low Purity Decomposition Starting Material Decomposes Problem->Decomposition Low Mass Balance Sol_NoReaction_1 Is nucleophile strong enough? (e.g., R-NH₂ vs R-NH-Boc) NoReaction->Sol_NoReaction_1 Sol_NoReaction_2 Increase temperature moderately (e.g., increments of 10-20°C) NoReaction->Sol_NoReaction_2 Sol_NoReaction_3 Ensure solvent is anhydrous (use molecular sieves) NoReaction->Sol_NoReaction_3 Sol_NoReaction_4 Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge HCl NoReaction->Sol_NoReaction_4 Sol_SideProducts_1 Lower reaction temperature to favor kinetic product at C3 SideProducts->Sol_SideProducts_1 Sol_SideProducts_2 Screen solvents (e.g., switch from DMF to Dioxane or THF) SideProducts->Sol_SideProducts_2 Sol_SideProducts_3 Use a bulkier nucleophile to increase steric hindrance at other sites SideProducts->Sol_SideProducts_3 Sol_Decomposition_1 Lower temperature significantly (start at 0°C or RT) Decomposition->Sol_Decomposition_1 Sol_Decomposition_2 Run under inert atmosphere (N₂/Ar) to prevent oxidative degradation Decomposition->Sol_Decomposition_2 Sol_Decomposition_3 Check for incompatibility between nucleophile/base and nitro group Decomposition->Sol_Decomposition_3

Caption: Troubleshooting workflow for C3 substitutions.

FAQ 3: How can I strategically control the reaction to favor C3 substitution?

Question: What are the key experimental levers I can pull to maximize the yield and purity of my desired C3-substituted product?

Answer: Controlling regioselectivity is a matter of optimizing conditions to favor the kinetically preferred pathway—attack at C3. The following table summarizes the key variables and provides field-proven recommendations.

ParameterRecommendation & Rationale
Nucleophile Choice: Use "soft" or moderately basic nucleophiles (e.g., secondary amines like piperidine, anilines, thiols).[4] For highly reactive nucleophiles like alkoxides, use the corresponding alcohol as the solvent to suppress side reactions. Rationale: The C3 position is highly electron-deficient (a "hard" electrophilic center) due to the adjacent nitro group. Matching it with a suitable nucleophile is key. Extremely strong, small nucleophiles might be aggressive enough to explore other reaction pathways.
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, Dioxane, or THF are generally preferred.[3] Rationale: These solvents effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) but do not form a tight hydrogen-bonding "cage" around the nucleophilic atom, leaving it more reactive. This often allows for lower reaction temperatures.[5]
Temperature Range: Start at room temperature and increase cautiously. A typical range for these reactions is 25°C to 100°C .[6] Rationale: As discussed, C3 is the kinetically favored site.[2] Lower temperatures will enhance this kinetic preference. Only increase the temperature if the reaction rate is too slow. Overheating can provide the activation energy needed for less favorable side reactions, leading to impurity formation.
Base (if needed) Choice: For amine nucleophiles, a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or an inorganic base like K₂CO₃ or Na₂CO₃ is often required. Rationale: The reaction of an amine with the substrate will generate HCl. This acid will protonate the amine nucleophile, rendering it inactive. A base is required to act as a scavenger for this acid, allowing the reaction to proceed to completion.
Atmosphere Recommendation: For sensitive nucleophiles or prolonged reaction times at elevated temperatures, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. Rationale: This prevents potential oxidative side reactions of the electron-rich nucleophile or the product, improving the overall purity and yield.

FAQ 4: Can you provide a reliable starting protocol for aminating the C3 position?

Question: I need a robust, step-by-step protocol for reacting an amine with 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Answer: Certainly. The following protocol is a generalized yet robust starting point adapted from established procedures for SNAr reactions on structurally similar chloronitropyridines.[4][6][7] It is designed for the synthesis of a generic C3-amino derivative and should be optimized for your specific amine nucleophile.

Experimental Protocol: Synthesis of 3-Amino-5,6-dimethoxy-2-nitropyridine Derivative

Materials and Reagents:

  • 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq)

  • Amine Nucleophile (e.g., aniline, piperidine, morpholine) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF) (approx. 0.1 - 0.2 M concentration)

  • Standard workup reagents (Ethyl Acetate, water, brine)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5,6-dimethoxy-2-nitropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (or DMF) to dissolve the starting material.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (DIPEA, 2.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. Dilute the reaction mixture with Ethyl Acetate.

  • Aqueous Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). This step removes the solvent (if DMF was used) and any remaining base/salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 3-amino-5,6-dimethoxy-2-nitropyridine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol provides a solid foundation for your experiments. Adjusting the temperature, reaction time, and purification conditions will be necessary based on the specific reactivity of your chosen nucleophile.

References

  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9.
  • Patel, R. P., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents (US7256295B2).
  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Hernandez-Perez, A. C., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(11), 1469. Available at: [Link]

  • Tomasik, P. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 748. Available at: [Link]

  • NotEvans. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Scaling Up 3-Chloro-5,6-dimethoxy-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5,6-dimethoxy-2-nitropyridine. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during the transition from laboratory to pilot or production scale, focusing on safety, yield optimization, and purity control. Our approach is rooted in explaining the chemical principles behind each recommendation, ensuring you can make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of 3-Chloro-5,6-dimethoxy-2-nitropyridine.

Q1: What is the typical synthetic route for 3-Chloro-5,6-dimethoxy-2-nitropyridine?

A1: The most common and industrially viable route involves the nitration of a pre-existing 3-Chloro-5,6-dimethoxypyridine precursor. The core of this synthesis is an electrophilic aromatic substitution. Due to the electron-deficient nature of the pyridine ring, this reaction requires potent nitrating agents and carefully controlled conditions.[1][2] The two electron-donating methoxy groups activate the ring, making it more susceptible to nitration than unsubstituted pyridine, but the reaction remains challenging.

Q2: Why is the nitration step considered the most critical and hazardous phase of the scale-up process?

A2: The nitration of aromatic compounds is a notoriously energetic process.[3] Several factors contribute to its hazardous nature during scale-up:

  • High Exothermicity: The reaction releases a significant amount of heat. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient and increasing the risk of a thermal runaway.[4]

  • Corrosive and Oxidizing Reagents: The process typically uses a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid"), which is highly corrosive and a powerful oxidant.[5]

  • Potential for Runaway Reactions: Inadequate temperature control can lead to an uncontrolled, accelerating reaction rate, potentially causing a rapid increase in temperature and pressure that can result in vessel failure or explosion.[3][5]

  • Formation of Unstable Byproducts: Over-nitration or side reactions can sometimes lead to the formation of thermally sensitive or explosive compounds.[5]

Q3: How do the methoxy substituents on the pyridine ring influence the nitration reaction?

A3: The two methoxy groups at the C5 and C6 positions play a crucial role. As electron-donating groups, they activate the pyridine ring towards electrophilic attack, which would otherwise be highly deactivated by the ring nitrogen.[6] This activation makes the nitration feasible under manageable conditions. However, they also increase the risk of over-nitration or oxidative degradation if the reaction conditions, particularly temperature and stoichiometry of the nitrating agent, are not precisely controlled.[2]

Q4: What are the primary safety concerns, beyond the reaction itself, when handling the final product?

A4: The final product, 3-Chloro-5,6-dimethoxy-2-nitropyridine, is a nitroaromatic compound. This class of compounds can be thermally sensitive.[7] It is crucial to assess the thermal stability of the isolated product using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine its decomposition temperature and energy release.[8][9] This data is vital for defining safe handling, drying, and storage temperatures to prevent decomposition during downstream processing.

Section 2: Troubleshooting Guide for Scale-Up

This guide provides direct answers to specific problems that may arise during the scaling of the reaction.

Q1: My large-scale reaction resulted in a low yield and significant amounts of unreacted starting material. What went wrong?

A1: This issue commonly points to mass and heat transfer limitations that are less apparent at the lab scale.

  • Causality: In a large reactor, inefficient stirring can create "dead zones" where the reactants are not adequately mixed. This leads to poor contact between the pyridine substrate and the nitrating agent. Furthermore, poor heat transfer can create localized cold spots, slowing the reaction rate in those areas.

  • Troubleshooting Steps:

    • Agitation Review: Ensure the agitator (impeller type, speed) is appropriate for the vessel geometry and batch volume to achieve homogenous mixing.

    • Controlled Reagent Addition: Instead of adding the nitrating agent all at once, add it sub-surface over an extended period. This ensures it disperses quickly and reacts before it can accumulate.

    • Temperature Monitoring: Use multiple temperature probes if possible to verify uniform temperature distribution throughout the reactor.

    • Reaction Kinetics: Consider that a reaction that is complete in 2 hours at the lab scale may require a longer reaction time at the pilot scale due to these transfer limitations. Monitor the reaction using an appropriate in-process control (IPC) like HPLC or TLC until completion is confirmed.

Q2: I'm observing a high level of impurities, particularly a di-nitrated byproduct. How can I improve selectivity?

A2: The formation of di-nitrated species indicates that the reaction is too aggressive, either due to an excess of the nitrating agent or excessively high temperatures.[5]

  • Causality: The first nitration activates the ring for a potential second nitration. Localized areas of high nitrating agent concentration or "hot spots" from poor mixing and cooling can drive this unwanted subsequent reaction.

  • Solutions:

    • Stoichiometry is Key: Use a precise charge of the nitrating agent, typically 1.0 to 1.1 equivalents. Ensure the assay of your nitric and sulfuric acids is accurate.

    • Temperature Control: Maintain a consistently low reaction temperature (e.g., 0-10 °C). A lower temperature slows the rate of all reactions, but it disproportionately affects the higher-activation-energy second nitration, thus improving selectivity.

    • Consider Continuous Flow: For superior control, transitioning to a continuous flow reactor is a highly effective solution. Flow chemistry offers exceptional heat transfer and precise control over stoichiometry and residence time, virtually eliminating hot spots and improving selectivity.[10]

Data Presentation: Batch vs. Continuous Flow Nitration
ParameterBatch ReactorContinuous Flow Reactor
Heat Transfer Poor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)
Temperature Control Difficult, risk of hot spotsPrecise, uniform temperature profile
Safety Profile High risk of thermal runaway due to large volumeInherently safer due to small reaction volume
Mixing Can be inefficient, leading to localized concentrationsHighly efficient and rapid mixing
Selectivity Lower, risk of over-nitrationHigher, precise control of stoichiometry and time
Scalability Complex, requires extensive safety reviewSimpler, achieved by running for longer time

Q3: During scale-up, I experienced a dangerous exotherm that was difficult to control. What are the best practices to prevent a thermal runaway?

A3: A runaway exotherm is the most critical safety failure in this process. Prevention is paramount.

  • Causality: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4] This is exacerbated at scale due to the poor surface-area-to-volume ratio.

  • Preventative Measures & Protocols:

    • Reverse Addition: Add the pyridine substrate slowly to the mixed acid. This ensures the reactive nitronium ion is consumed as it's formed and never accumulates.

    • Use of a Semi-Batch Process: The entire batch of one reagent is loaded into the reactor, and the other is added slowly over time. This is the standard and safest method for controlling energetic reactions in batch mode.

    • Adequate Cooling Capacity: Ensure your reactor's cooling system is rated to handle the theoretical maximum heat output of the reaction. Perform a reaction calorimetry study to determine this value before scaling up.

    • Emergency Quench Plan: Have a pre-defined and rehearsed plan to "kill" the reaction in an emergency. This typically involves dumping the reaction mixture into a large volume of ice water or a pre-loaded quenching solution.

Q4: The post-reaction work-up is difficult. My product is an oil or is difficult to filter after quenching. How can I improve isolation?

A4: Work-up issues often stem from incomplete neutralization, improper quenching, or the presence of impurities that act as oils. A systematic work-up protocol is essential.[11]

  • Causality: If residual strong acids are not fully neutralized, the product may remain partially protonated and more soluble in the aqueous phase. Oily impurities can also prevent your desired product from crystallizing effectively.

  • Optimized Work-up and Purification Protocol:

    • Controlled Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of crushed ice and water (5-10 times the reaction volume). This dissipates heat and precipitates the product.

    • Isolation: If a solid forms, collect it by filtration. If it oils out or stays in solution, proceed to extraction with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Systematic Washing:

      • Water Wash: Removes the bulk of the mineral acids.

      • Alkaline Wash: Use a dilute sodium bicarbonate or sodium carbonate solution to neutralize remaining acid. Caution: Vent frequently to release CO2 gas. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

      • Brine Wash: Wash with a saturated NaCl solution to help break emulsions and remove water from the organic layer.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallization: Purify the crude solid by recrystallization. Screen various solvents to find one where the product is soluble when hot but sparingly soluble when cold.

Data Presentation: Initial Recrystallization Solvent Screen
SolventSolubility (Cold)Solubility (Hot)Recommendation
IsopropanolLowHighGood candidate
EthanolMediumHighPotential for yield loss
TolueneLowMediumMay require large volumes
Heptane/Ethyl AcetateLowHighGood candidate for a co-solvent system
WaterInsolubleInsolubleUseful for washing, not recrystallization
Section 3: Visualizations and Workflows
General Synthetic and Work-Up Workflow

This diagram outlines the critical steps from reaction setup to final product isolation.

cluster_reaction Reaction Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage A Charge Reactor with Mixed Acid (H2SO4 + HNO3) B Cool Reactor to 0-5 °C A->B C Slowly Add 3-Chloro-5,6-dimethoxypyridine B->C D Monitor Reaction by IPC (TLC/HPLC) C->D E Quench on Ice-Water D->E Reaction Complete F Filter or Extract with Organic Solvent E->F G Wash Sequentially: 1. Water 2. NaHCO3 (aq) 3. Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Remove Solvent (Rotovap) H->I J Recrystallize Crude Solid I->J K Filter, Wash with Cold Solvent, Dry J->K L Final Product: 3-Chloro-5,6-dimethoxy-2-nitropyridine K->L

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for diagnosing the root cause of low product yield during scale-up.

Start Problem: Low Yield at Scale CheckIPC Does IPC show full conversion? Start->CheckIPC CheckMassBalance Is mass balance poor after work-up? CheckIPC->CheckMassBalance Yes NoConversion Cause: Incomplete Reaction CheckIPC->NoConversion No LowIsolatedYield Cause: Product Loss During Work-up CheckMassBalance->LowIsolatedYield Yes Reason1 Poor Mixing? (Dead Zones) NoConversion->Reason1 Reason2 Incorrect Temperature? (Too Low) NoConversion->Reason2 Reason3 Insufficient Reaction Time? NoConversion->Reason3 Solution1 Solution: Improve Agitation, Extend Reaction Time, Verify Temp. Control Reason1->Solution1 Reason2->Solution1 Reason3->Solution1 Reason4 Product soluble in aqueous layer? LowIsolatedYield->Reason4 Reason5 Inappropriate extraction solvent? LowIsolatedYield->Reason5 Reason6 Decomposition during work-up? LowIsolatedYield->Reason6 Solution2 Solution: Check pH after quench, perform more extractions, use brine wash, ensure work-up is not heated Reason4->Solution2 Reason5->Solution2 Reason6->Solution2

Caption: Troubleshooting logic for addressing low product yield.

References
  • BenchChem. (n.d.). Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview.
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Murray, J. I., et al. (2022). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3), 657–660.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Funny EHS Info. (2024). Nitration reaction safety. YouTube.
  • Wang, Q., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Reaction Chemistry & Engineering.
  • Mishra, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Organic Chemistry. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.
  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Download Table.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

Sources

preventing decomposition of 3-Chloro-5,6-dimethoxy-2-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Functionalized Pyridine Intermediates Subject: Stabilization & Handling of 3-Chloro-5,6-dimethoxy-2-nitropyridine Ticket ID: PYR-NITRO-003 Status: Open

Executive Summary

You are working with 3-Chloro-5,6-dimethoxy-2-nitropyridine , a highly functionalized "push-pull" aromatic system. Its reactivity is dominated by the electron-withdrawing nitro group (C2) and the electron-donating methoxy groups (C5, C6).

This molecule presents three distinct decomposition vectors during reaction and storage:

  • Hydrolytic Instability: The C6-methoxy group is an imidate equivalent and is prone to hydrolysis, yielding a pyridinone impurity.

  • Nucleophilic Lability: The C2-nitro group activates the ring, making the C6-methoxy and C3-chloro groups susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • Reductive Dechlorination: During nitro-reduction, the C3-chlorine is at high risk of hydrodehalogenation.

Module 1: Storage & Physical Stability

The "Black Tar" Phenomenon

Nitro-pyridines are photosensitive. Exposure to UV/Vis light can trigger a nitro-to-nitrito rearrangement, leading to radical fragmentation and polymerization (often observed as the formation of black tar).

Protocol 1.1: Storage Standards

Parameter Requirement Scientific Rationale
Temperature 2–8°C Retards thermal decomposition of the metastable nitro group.
Atmosphere Argon/Nitrogen Prevents moisture ingress (hydrolysis risk).

| Container | Amber Glass | Blocks UV radiation (prevents radical formation). |

Module 2: Chemical Stability (Reaction Conditions)

Preventing Hydrolysis & Unwanted Substitution

The C6-methoxy group is located ortho to the ring nitrogen. In the presence of the C2-nitro group, this position is electronically activated.

  • Risk: Under acidic conditions (e.g., HCl, HBr) or strong aqueous basic conditions, the C6-methoxy group hydrolyzes to form 3-chloro-5-methoxy-6-oxo-1,6-dihydropyridine-2-nitro (a pyridinone). This impurity is often insoluble and difficult to separate.

Decomposition Pathway Diagram The following diagram illustrates the competing pathways you must control.

DecompositionPathways Start 3-Chloro-5,6-dimethoxy- 2-nitropyridine Hydrolysis Impurity A: Pyridinone Formation (Irreversible) Start->Hydrolysis Acid/H2O (Imidate Hydrolysis) SNAr Impurity B: Nu-Displacement (C6-OMe or C3-Cl) Start->SNAr Strong Nu: (RO-, RNH2) Reduction Target Product: 3-Chloro-5,6-dimethoxy- 2-aminopyridine Start->Reduction Chemoselective Conditions

Figure 1: Critical decomposition pathways. Red path indicates the high-risk hydrolysis of the C6-methoxy group.

Troubleshooting Guide: Reaction Optimization

Q: My reaction mixture turned into a thick suspension, and LCMS shows a mass of M-14. What happened?

  • Diagnosis: You likely generated the Pyridinone Impurity . The loss of 14 Da corresponds to the conversion of

    
     to 
    
    
    
    (followed by tautomerization to
    
    
    ).
  • Root Cause: Use of aqueous acids or unbuffered aqueous bases.

  • Corrective Action:

    • Switch to anhydrous conditions if possible.

    • If water is required, use phosphate buffer (pH 7.0) instead of strong acid/base.

    • Avoid Lewis acids (e.g.,

      
      , 
      
      
      
      ) which will rapidly demethylate the C6 position.

Module 3: Selective Reduction (The Critical Step)

Preventing Dechlorination

The most common transformation for this molecule is reducing the


 group to an 

group. Standard hydrogenation (Pd/C +

) will strip the Chlorine atom (Hydrodehalogenation), destroying the scaffold.

Protocol 3.1: Chemoselective Reduction Use Iron/Ammonium Chloride or Platinum/Vanadium to retain the chlorine.

MethodReagentsConditionsSelectivityNotes
Method A (Recommended) Fe powder (5 eq),

(saturated aq)
EtOH/THF (4:1), Reflux, 2hHigh Heterogeneous. Requires filtration through Celite.
Method B (Cleanest)

(sulfided) or


(1 atm), EtOAc
High Sulfided catalyst poisons the surface against C-Cl bond insertion.
Method C (Risky)


, MeOH
Low DO NOT USE. Will result in >50% dechlorination.

Workflow Diagram: Reduction Decision Tree

ReductionStrategy Start Start: Nitro Reduction Decision Is Chlorine retention required? Start->Decision MethodA USE: Fe / NH4Cl / EtOH (Bechamp Reduction) Decision->MethodA Yes (Standard) MethodB USE: SnCl2 / HCl (Stannous Chloride) Decision->MethodB Yes (Alternative) MethodC USE: H2 / Pd/C (Standard Hydrogenation) Decision->MethodC No ResultA Product: 3-Chloro-2-amino... MethodA->ResultA MethodB->ResultA ResultB Product: Des-chloro analog MethodC->ResultB

Figure 2: Decision tree for selecting the correct reduction methodology to prevent dechlorination.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Borohydride (


) to reduce the nitro group? 
A:  Generally, no. 

is a nucleophilic hydride. It does not effectively reduce aromatic nitro groups to amines under standard conditions and may instead attack the C6-methoxy group via

or reduce the pyridine ring itself. If you must use hydride, use a catalytic additive like

(forming Nickel Boride in situ), but Fe/Acid is superior for this substrate.

Q2: Why is the C6-methoxy group so unstable compared to the C5-methoxy? A: Electronic positioning. The C6-methoxy is ortho to the ring nitrogen and meta to the nitro group (but electronically linked via the conjugated system). The ring nitrogen can become protonated (or chelated), making the C6-carbon highly electrophilic. Water attacks C6, displacing methanol, resulting in the thermodynamically stable pyridinone (amide-like tautomer). The C5-methoxy is in a less activated position.

Q3: I see a small impurity at +16 mass units in LCMS. What is it? A: This is likely the N-oxide . Pyridines with electron-donating groups (like methoxy) are susceptible to oxidation by air or peracids. Ensure your reaction solvents are degassed and free of peroxides.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General Pyridine Reactivity &

    
     mechanisms). 
    
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of heterocycles. In Science of Synthesis. (Detailing the activation of methoxypyridines).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Pt/V and Sulfided Pt catalysts preventing dechlorination).

  • Org. Synth. 2010, 87, 161. Selective Reduction of Nitroarenes. (Protocol validation for Fe/NH4Cl reduction).

Validation & Comparative

Navigating the Structure-Activity Landscape of 3-Chloro-5,6-dimethoxy-2-nitropyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The introduction of a nitro group to this versatile heterocycle further unlocks a diverse range of biological activities, from antimicrobial to anticancer and kinase inhibition.[2] This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 3-chloro-5,6-dimethoxy-2-nitropyridine analogs. By examining how subtle molecular modifications influence their biological effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide the design of more potent and selective therapeutic candidates.

The 3-Chloro-5,6-dimethoxy-2-nitropyridine Scaffold: A Promising Starting Point

The 3-chloro-5,6-dimethoxy-2-nitropyridine core represents a key pharmacophore with significant potential for therapeutic intervention. The electron-withdrawing nature of the nitro group at the 2-position, coupled with the chlorine atom at the 3-position, activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile synthetic handle for introducing diverse functionalities.[2] The methoxy groups at positions 5 and 6 can also be modulated to fine-tune the electronic and steric properties of the molecule, influencing its interaction with biological targets.

A notable example highlighting the potential of this scaffold is the development of covalent inhibitors targeting kinases with a non-catalytic cysteine in the hinge region. The 6-chloro-3-nitropyridine "warhead" has been successfully employed to engage such cysteines, leading to irreversible inhibition.[3] This underscores the importance of the chloro and nitro substituents in mediating covalent bond formation with the target protein.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

The Critical Role of the 2-Nitro Group

The nitro group at the 2-position is a cornerstone of the biological activity of these analogs. Its strong electron-withdrawing properties are crucial for activating the pyridine ring, particularly the chlorine atom at the 3-position, for nucleophilic attack.[2] Furthermore, the nitro group itself can participate in crucial interactions with the biological target. In some kinase inhibitors, the nitro group has been observed to form hydrogen bonds with key residues in the active site, contributing to the overall binding affinity.[3]

The 3-Chloro Position: A Gateway to Potency and Covalent Inhibition

The chlorine atom at the 3-position serves a dual purpose. Firstly, it acts as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents that can profoundly impact the compound's biological profile. Secondly, as mentioned earlier, it is a key component of the "warhead" for targeted covalent inhibitors, reacting with nucleophilic residues like cysteine within the target protein.[3]

The nature of the group that replaces the chlorine atom is a critical determinant of activity. For instance, in a series of 2-chloro-5-methyl-3-nitropyridine derivatives developed as Janus kinase 2 (JAK2) inhibitors, the substitution of the chlorine with various secondary amines led to compounds with IC50 values in the low micromolar range (8.5–12.2 µM).[2]

Modulating Activity through Substitutions at Positions 5 and 6

The methoxy groups at positions 5 and 6 offer opportunities for fine-tuning the physicochemical properties and target interactions of the analogs. Modifications at these positions can influence:

  • Solubility and Lipophilicity: Altering the size and polarity of the substituents at these positions can impact the compound's solubility and ability to cross cell membranes.

  • Steric Interactions: Bulky substituents at these positions can create steric hindrance, potentially enhancing selectivity for a particular target by preventing binding to off-targets with smaller binding pockets.

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituents can influence the overall electron density of the pyridine ring, which can affect its reactivity and interactions with the target.

A review of pyridine derivatives with antiproliferative activity suggests that the number and position of methoxy groups can significantly affect their potency, with an increase in the number of these groups often leading to a decrease in the IC50 value.[1]

Table 1: Hypothetical Structure-Activity Relationship of 3-Chloro-5,6-dimethoxy-2-nitropyridine Analogs

Position of Modification Modification Predicted Effect on Activity Rationale
2Replacement of Nitro groupSignificant decreaseLoss of activating effect and key interactions with the target.
3Replacement of Chloro with various amines/amidesVariable, potential for increaseIntroduction of groups that can form favorable interactions with the target.
3Replacement of Chloro with a non-reactive groupLoss of covalent inhibition potentialThe chloro group is essential for the "warhead" functionality.
5 and 6Variation of alkoxy groups (e.g., ethoxy, propoxy)Moderate modulationFine-tuning of steric and electronic properties.
5 and 6Replacement with bulky groupsPotential for increased selectivitySteric hindrance may prevent binding to off-targets.

Comparison with Alternative Scaffolds

The 3-chloro-5,6-dimethoxy-2-nitropyridine scaffold is one of many pyridine-based structures explored in drug discovery. A comparison with other well-studied scaffolds can provide valuable insights into the advantages and disadvantages of each.

Table 2: Comparison of Bioactive Pyridine Scaffolds

Scaffold Key Features Reported Biological Activities Representative Examples/Targets
3-Chloro-5,6-dimethoxy-2-nitropyridine Activated for nucleophilic substitution, potential for covalent inhibition.Kinase inhibition, anticancer.Covalent kinase inhibitors.[3]
Pyrido[2,3-d]pyrimidine Fused ring system mimicking the purine core of ATP.Kinase inhibition (FGFR, PDGFr, c-src).Broadly active and selective tyrosine kinase inhibitors.
3,5-Diaryl-2-aminopyridine Diaryl substitution pattern allows for extensive SAR exploration.Kinase inhibition (ALK2).Potent and selective ALK2 inhibitors.
2-Pyridone Tautomeric structure with diverse biological activities.Anticancer, antiviral.c-Src kinase inhibitors.[4]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 3-chloro-5,6-dimethoxy-2-nitropyridine analogs.

Synthesis of 3-Amino-5,6-dimethoxy-2-nitropyridine Analog

This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom at the 3-position.

Diagram 1: Synthetic Scheme for 3-Amino-5,6-dimethoxy-2-nitropyridine Analog

Synthesis start 3-Chloro-5,6-dimethoxy-2-nitropyridine product 3-(R-amino)-5,6-dimethoxy-2-nitropyridine start->product Base, Solvent Heat reagent R-NH2 (Amine)

Caption: General synthetic route for the amination of the 3-chloro-5,6-dimethoxy-2-nitropyridine scaffold.

Materials:

  • 3-Chloro-5,6-dimethoxy-2-nitropyridine

  • Desired amine (R-NH2)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve 3-chloro-5,6-dimethoxy-2-nitropyridine (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add kinase, substrate, and ATP to wells B->C D Incubate at 37°C C->D E Add detection reagent (e.g., ADP-Glo) D->E F Measure luminescence E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Step-by-step workflow for determining the IC50 of a kinase inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and ATP to the kinase assay buffer.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][6][7][8]

Diagram 3: MTT Assay Workflow for Cytotoxicity Assessment

MTT_Assay cluster_0 Cell Culture & Treatment cluster_1 Formazan Formation & Solubilization cluster_2 Data Analysis A Seed cells in a 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Caption: A flowchart illustrating the key steps of the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 3-chloro-5,6-dimethoxy-2-nitropyridine scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and cancer therapy. While a comprehensive SAR study on this specific scaffold is yet to be fully elucidated in publicly available literature, by drawing parallels from related nitropyridine derivatives, we can infer key structural features that govern their biological activity. The reactive nature of the 3-chloro-2-nitropyridine moiety makes it an attractive starting point for the synthesis of diverse compound libraries and for the design of targeted covalent inhibitors.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of a focused library of analogs with variations at the 3, 5, and 6 positions will be crucial for establishing a definitive SAR and for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

References

  • Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 15, 2026, from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Kuleshova, E. V., et al. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 3985. [Link]

  • Graphviz. (2021, August 10). Graphviz. Retrieved February 15, 2026, from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 15, 2026, from [Link]

  • TheCherno. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Neo4j. (2024, July 12). Creating a Graph of Chemical Reactions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Representation and visualization of chemical reaction using graph theory. Retrieved February 15, 2026, from [Link]

  • Stille, J. C., et al. (n.d.). Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ChemRxiv. [Link]

  • Chand, K., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island. [Link]

  • Lv, Z., et al. (2013). Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 67, 447-453. [Link]

  • Schreyer, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Somashekara, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2487-2495. [Link]

  • De Luca, L., et al. (2025, March 14). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. [Link]

  • Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7585. [Link]

  • Buzun, K., et al. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 18(10), 1598. [Link]

Sources

A Comparative Guide to the Synthetic Utility of 3-Chloro-5,6-dimethoxy-2-nitropyridine and its Bromo-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, halogenated nitropyridines serve as pivotal building blocks for the construction of complex molecular architectures. Among these, 3-Chloro-5,6-dimethoxy-2-nitropyridine and its bromo-analogs are of particular interest due to their activated nature towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides an in-depth technical comparison of the synthetic utility of these chloro and bromo derivatives, offering insights into their relative reactivity, practical considerations for their use, and supporting experimental data from analogous systems.

Introduction: The Strategic Importance of 2-Halo-3-nitropyridines

The pyridine core is a privileged scaffold in drug discovery, and its functionalization is a key aspect of lead optimization. The presence of a nitro group at the 2-position and a halogen at the 3-position of the pyridine ring creates a highly electrophilic center at the carbon bearing the halogen, making it susceptible to attack by a wide range of nucleophiles.[2] The 5,6-dimethoxy substituents further modulate the electronic properties of the ring system. These compounds are valuable intermediates for introducing diverse functionalities, including amines, alcohols, thiols, and carbon-based nucleophiles, which are crucial for exploring structure-activity relationships (SAR) in drug development programs.

The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary reaction manifold for these substrates is the SNAr reaction. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. A critical, and somewhat counterintuitive, aspect of SNAr on activated halo-aromatics is the "element effect," where the reactivity order of the halogens is often F > Cl ≈ Br > I.[3] This is in stark contrast to SN1 and SN2 reactions where iodide is the best leaving group.

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the electron-deficient aromatic ring.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. While the C-F bond is stronger than C-Cl and C-Br bonds, its cleavage occurs in the fast, second step of the reaction.

For 3-Chloro-5,6-dimethoxy-2-nitropyridine and its bromo-analog, we can infer a similar trend in reactivity. The chloro-derivative is expected to be slightly more reactive or have comparable reactivity to the bromo-derivative in SNAr reactions. This is supported by kinetic studies on analogous systems, such as 6-halopurines, where the displacement reactivity order with butylamine in acetonitrile was found to be F > Br > Cl > I.[4][5]

Visualizing the SNAr Mechanism

SNAr_Mechanism reagents 3-Halo-5,6-dimethoxy-2-nitropyridine + Nu- intermediate Meisenheimer Intermediate (Resonance Stabilized) reagents->intermediate Nucleophilic Attack (Rate-Determining Step) product Substituted Product + X- intermediate->product Elimination of Halide (Fast) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Combine Reactants: - 3-Halo-5,6-dimethoxy-2-nitropyridine - Nucleophile - Base - Solvent execution 2. Stir at appropriate temperature (Monitor by TLC/LC-MS) setup->execution quench 3. Quench and Solvent Removal execution->quench extraction 4. Liquid-Liquid Extraction quench->extraction drying 5. Dry and Concentrate extraction->drying purify 6. Column Chromatography or Recrystallization drying->purify final_product final_product purify->final_product Characterization (NMR, MS)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.